(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide
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Overview
Description
Synthesis Analysis
Prolinamides, such as the compound , are synthesized through condensation reactions involving L-proline and various aliphatic or aromatic amines. The synthesis process often aims to introduce specific substituents that can enhance the compound's catalytic efficiency or selectivity in chemical reactions. For example, L-prolinamides have been synthesized from L-proline and simple aliphatic and aromatic amines, showing activity as catalysts in aldol reactions with moderate enantioselectivities (Proceedings of the National Academy of Sciences of the United States of America, 2004).
Molecular Structure Analysis
The molecular structure of prolinamides is characterized by the presence of the proline moiety linked to various substituents through an amide bond. This structure has been studied using crystallographic methods, providing insights into the conformational preferences and potential interaction sites for catalysis. For example, studies have determined the crystal structures of N-acetyl-L-prolinamide, revealing its orthorhombic space group and hydrogen-bond system (Biopolymers, 1976).
Chemical Reactions and Properties
Prolinamides are known for their role as efficient organocatalysts in various chemical reactions, including aldol reactions, selenenylation reactions, and cyclopropanation reactions. Their catalytic activity is attributed to their ability to form hydrogen bonds with substrates, reducing activation energy and enhancing selectivity. For instance, L-prolinamide derivatives have catalyzed direct aldol reactions with high enantioselectivities (Synthesis, 2007).
properties
IUPAC Name |
(2S,4R)-N-ethyl-1-[(E)-2-methylbut-2-enyl]-4-[(2-oxo-2-phenylacetyl)amino]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-14(3)12-23-13-16(11-17(23)19(25)21-5-2)22-20(26)18(24)15-9-7-6-8-10-15/h4,6-10,16-17H,5,11-13H2,1-3H3,(H,21,25)(H,22,26)/b14-4+/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFOAGMCWWLNKX-KJUCIWQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC(=CC)C)NC(=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1C/C(=C/C)/C)NC(=O)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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